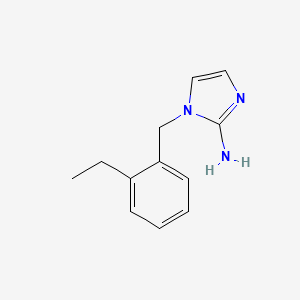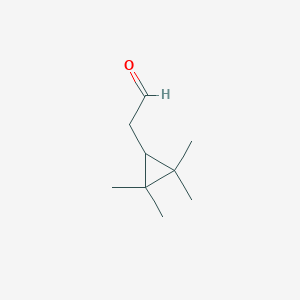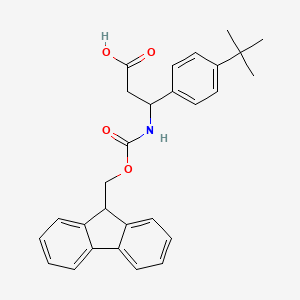
3-Amino-5-(3-bromo-4-iodophenyl)pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromo-4-iodophenyl)-1H-pyrazol-5-amine is an organic compound with the molecular formula C9H6BrIN3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms. The presence of bromine and iodine atoms on the phenyl ring makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromo-4-iodophenyl)-1H-pyrazol-5-amine typically involves the following steps:
Halogenation: The introduction of bromine and iodine atoms onto the phenyl ring can be achieved through electrophilic aromatic substitution reactions. For instance, bromination can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe), while iodination can be performed using iodine (I2) and an oxidizing agent like nitric acid (HNO3).
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine (N2H4) with a 1,3-diketone. The resulting pyrazole derivative can then be further functionalized to introduce the amine group at the 5-position.
Industrial Production Methods
Industrial production of 3-(3-bromo-4-iodophenyl)-1H-pyrazol-5-amine may involve large-scale halogenation and pyrazole ring formation processes, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Bromo-4-iodophenyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The presence of halogen atoms makes the compound suitable for coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) can be employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromo-4-iodophenyl)-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(3-bromo-4-iodophenyl)-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and function. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Bromo-4-chlorophenyl)-1H-pyrazol-5-amine: Similar structure but with a chlorine atom instead of iodine.
3-(3-Bromo-4-fluorophenyl)-1H-pyrazol-5-amine: Similar structure but with a fluorine atom instead of iodine.
3-(3-Bromo-4-methylphenyl)-1H-pyrazol-5-amine: Similar structure but with a methyl group instead of iodine.
Uniqueness
The presence of both bromine and iodine atoms on the phenyl ring of 3-(3-bromo-4-iodophenyl)-1H-pyrazol-5-amine makes it unique compared to its analogs. This dual halogenation can influence the compound’s reactivity, binding properties, and overall chemical behavior, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H7BrIN3 |
|---|---|
Molekulargewicht |
363.98 g/mol |
IUPAC-Name |
5-(3-bromo-4-iodophenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H7BrIN3/c10-6-3-5(1-2-7(6)11)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14) |
InChI-Schlüssel |
DJLXUVGPNZOYTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=CC(=NN2)N)Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



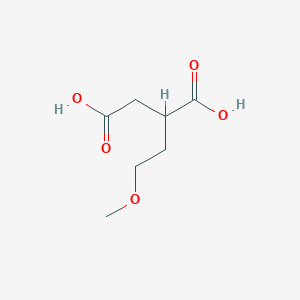
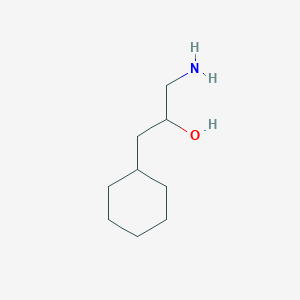
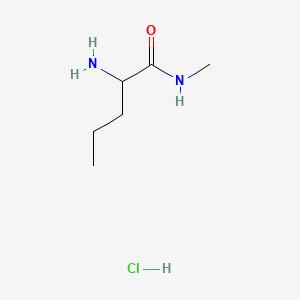
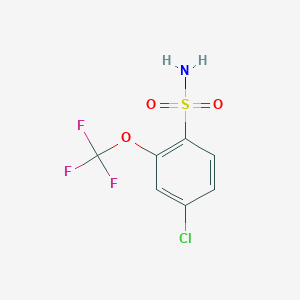

![N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}alanine](/img/structure/B15325456.png)
